1-Tridecyn-4-ol chemical properties and structure
1-Tridecyn-4-ol chemical properties and structure
Initiating the Analysis
I've initiated the analytical phase, zeroing in on the request. My focus is now on grasping the core of the prompt: 1-Tridecyn-4-ol. The goal is to craft a comprehensive technical guide or a whitepaper tailored for researchers, scientists, and drug development professionals. This requires a precise understanding of the expected depth and detail needed.
Defining the Scope
I'm now prioritizing the structure and integrity. My role as Senior Application Scientist will guide the explanation of experimental choices, emphasizing causality. I intend to self-validate protocols and provide in-text citations linked to authoritative sources, culminating in a properly formatted reference list with clickable URLs. The aim is E-E-A-T and strong logic.
Analyzing Alkynyl Alcohol Data
I've determined that 1-Tridecyn-4-ol is indeed an alkynyl alcohol with the formula C13H24O. It's showing up in several interesting areas, notably in natural products and bioactive compounds, specifically from Bridelia stipularis, Ruellia prostrata, and some fermented food formulations involving Lactic acid bacteria. It appears related to some other unidentified compounds.
Structuring the Whitepaper
I've decided to solidify the whitepaper's structure. It will now incorporate an introduction detailing chemical identity, followed by properties & reactivity. Synthesis and catalytic applications, biological occurrence and environmental data, and finally, analytical methodologies will round out the body. Lastly, I'll conclude with industrial hygiene and safety aspects for completeness.
Focusing on Structure
I have the core information in hand and I am progressing well. I am starting to construct the guide. The focus is now on developing the section on 1-Tridecyn-4-ol chemical properties and structure.
Defining the Content
I've clarified the critical requirements for the whitepaper: E-E-A-T principles, and especially emphasis on causality in experimentation choices, alongside self-validation of protocols. I'm focusing on ensuring citations are in-text, with active links, as well as a comprehensive reference list at the end. I will ensure methodologies are step-by-step and quantitative data is present within tables. Finally, I've got to focus on generating those Graphviz diagrams to meet visual requirements.
Developing the Methodology
I am now structuring the "Synthetic Applications" section, specifically focusing on the allylation methodology to create the 1,7-oxaenyne. I'm developing a step-by-step process with emphasis on catalytic cycle logic, which I plan to diagram. I've also begun compiling relevant safety information, including mentioning Hanford Waste Tank Vapor Chemicals screening. The references section is underway.
Analyzing the Components
I'm now deep-diving into the compound's structure, focusing on the implications of its alkyne and hydroxyl functionalities. I'm considering potential synthetic applications stemming from this bifunctionality, such as its reactivity within the Ho et al. cycloisomerization protocol, or other allylation techniques. I am also investigating the GC-MS protocol with an eye on the causality of the chosen parameters.
Constructing the Process
I'm now detailing the allylation protocol, focusing on strict anhydrous conditions for the Ni-NHC catalyst. The work will describe the formation of the 1,7-oxaenyne and the subsequent cycloisomerization to form medium-sized heterocycles, with an eye on the causality of experimental choices. I'm also including safety information regarding the Hanford Site vapor screening and occupational exposure limits. I'm also preparing to develop Graphviz diagrams for the GC-MS workflow and the synthetic process, considering appropriate node and edge colours.
Visualizing the Workflow
Diagramming the Synthesis
My focus is currently on finalizing the synthesis section. I've completed a new Graphviz diagram depicting the synthetic route, outlining each step, reaction conditions, and key intermediates. I'm checking that the diagram effectively captures the core transformation, namely the conversion of the starting material to the oxocane derivative. I am checking the colour choice.
Refining the Details
I am now focusing on refining the content to align with the E-E-A-T principles. I've confirmed in-text citations with active URLs, and I'm cross-referencing PubChem, Ho et al., and Hanford sources. The methodology sections are step-by-step and quantitative data is ready for the chemical properties table. I'm focusing on ensuring tone and authority. I'm double checking that the URLs from the grounding tool are correctly mapped, and I'm ensuring that the diagrams meet size constraints.
Optimizing the Layout
I am thinking about the visual presentation. I will use the viewport or size attributes to keep the graph compact. I will add maxwidth=760 as a graph attribute. Color contrast for text and edges is high-contrast, meeting all requirements. Now I am planning on working on the sections, starting with the executive summary, followed by the chemical identity and structural dynamics section, and finally phytochemical profiling.
Detailing the Analysis
I'm now detailing the analytical methodology for compound detection, especially GC-MS profiling. I will describe the ethanolic extraction protocol used on Ruellia prostrata, which is detailed in the reference. I'll describe the causal factors behind each step. I'm focusing on providing the GC-MS protocol with explanations, along with a Graphviz diagram.
Describing the Allylation
I'm currently focused on the allylation protocol, aiming for clarity and precision. I've detailed the steps, starting with dissolving 1-tridecyn-4-ol in anhydrous solvent under nitrogen, emphasizing the necessity of this step due to the sensitivity of the Ni-NHC catalyst. I've outlined the reagent addition, reaction, and purification, including the 1H NMR validation step, emphasizing the causality. The yield is approximately 80%. I will add a diagram later. I will add information on Hanford Site vapor screening.
Concluding the Whitepaper
References: 1-Tridecyn-4-ol | C13H24O | CID 557899 - PubChem - NIH, Medium-Sized Heterocycle Synthesis by the Use of Synergistic Effects of Ni-NHC and γ-Coordination in Cycloisomerization | The Journal of Organic Chemistry - ACS Publications Screening of phytocomponents in ethanolic extract of Ruellia prostrata leaf using GC-MS technique - International Journal of Botany Studies INDUSTRIAL HYGIENE CHEMICAL VAPOR TECHNICAL BASIS - Hanford Site
Expanding the Discussion
I'm now integrating the additional information on banana rhizosphere microflora to broaden the context of biological occurrence, while still highlighting the focus on the Ruellia prostrata. I'm expanding the introduction to the phytochemical section. I'll need to double check the causality of these choices.
Refining the Explanation
I'm now refining the E-E-A-T aspects to ensure technical accuracy with field-proven insights. I'm focusing on adopting either a first-person plural or an authoritative third-person perspective to establish causality explicitly. I'm rephrasing the reasoning for using a 10:1 split ratio in GC-MS. Also, I'm elaborating on why strictly anhydrous conditions are necessary for the allylation, and how that impacts the Ni-NHC catalyst used subsequently.
Constructing the Tables
I've built the quantitative table for 1-Tridecyn-4-ol's chemical and physical properties, addressing the need for empirical data in the whitepaper. I will make a table for GC-MS. I'll adhere to the table formatting and colour requirements. I'm also preparing for the DOT scripts for the visual representations, ensuring appropriate captions.
Finalizing the Graphics
I've just finalized the GC-MS workflow diagram, including the caption, ensuring it captures the key steps. Now I will revise the other diagrams. I am now working on the synthesis route diagram, checking that all reaction conditions and key intermediates are accurately represented. I will be sure to add those details in the caption.
Validating the Synthesis
I've just added the synthetic route Graphviz diagram, which I think is very effective at displaying the transformation. I've included all steps, reaction conditions, and key intermediates, while focusing on the causality of choices. I'm focusing now on validating the diagram. I'm making sure it aligns with E-E-A-T principles and the formatting constraints. I plan to add NIST match scores to my validation protocol.
